![molecular formula C13H14ClN3OS B6444990 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide CAS No. 2548979-10-6](/img/structure/B6444990.png)
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide
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Overview
Description
1-(6-Chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide, also known as CMBC, is an organic compound with a wide range of applications in the scientific research field. CMBC has been used in various studies to further the understanding of its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with cyclo-oxygenase (cox) enzymes, specifically cox-1 and cox-2 . These enzymes play a crucial role in the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Mode of Action
This could result in anti-inflammatory and analgesic effects .
Biochemical Pathways
The compound likely affects the arachidonic acid pathway, where COX enzymes catalyze the conversion of arachidonic acid to prostaglandins and leukotrienes . By inhibiting these enzymes, the compound could potentially disrupt this pathway, leading to reduced inflammation and pain .
Pharmacokinetics
Similar compounds have been evaluated for their anti-inflammatory, analgesic, ulcerogenic, and lipid peroxidation activities . These properties could potentially impact the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
The result of the compound’s action could potentially be a reduction in inflammation and pain, as suggested by the activities of similar compounds . .
Advantages and Limitations for Lab Experiments
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of using 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide in laboratory experiments is its ability to act as an antagonist of the 5-HT3 receptor, which can be useful in studying the effects of certain compounds on this receptor. Additionally, 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been suggested to have a variety of biochemical and physiological effects, which can be useful in studying the effects of certain compounds on the human body. However, one of the main limitations of using 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide in laboratory experiments is its lack of specificity, which can lead to inaccurate results.
Future Directions
There are a number of potential future directions for the use of 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide in scientific research. One potential future direction is to further study the effects of 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide on the 5-HT3 receptor, as well as to study the effects of 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide on other receptors. Additionally, 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide could be used to further study the effects of certain compounds on the nervous system, as well as to study the effects of certain compounds on the cardiovascular system. Furthermore, 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide could be used to further study the effects of certain compounds on the immune system, as well as to study the effects of certain compounds on cancer cells.
Synthesis Methods
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide can be synthesized through a three-step reaction process. The first step involves the reaction of 6-chloro-4-methyl-1,3-benzothiazole with pyrrolidine-2-carboxylic acid, which produces a compound known as 6-chloro-4-methyl-1,3-benzothiazol-2-yl pyrrolidine-2-carboxylic acid. The second step involves the reaction of 6-chloro-4-methyl-1,3-benzothiazol-2-yl pyrrolidine-2-carboxylic acid with ammonia to form the desired product, 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide.
Scientific Research Applications
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been used in various scientific studies for its diverse range of applications. It has been used as a tool to study the effects of various drugs and compounds on the human body, as well as to study the effects of environmental pollutants on human health. 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has also been used to study the effects of certain compounds on the immune system, as well as to study the effects of certain compounds on cancer cells. Additionally, 1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide has been used to study the effects of certain compounds on the nervous system, as well as to study the effects of certain compounds on the cardiovascular system.
properties
IUPAC Name |
1-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS/c1-7-5-8(14)6-10-11(7)16-13(19-10)17-4-2-3-9(17)12(15)18/h5-6,9H,2-4H2,1H3,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEGREXPBWZPNFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1N=C(S2)N3CCCC3C(=O)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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